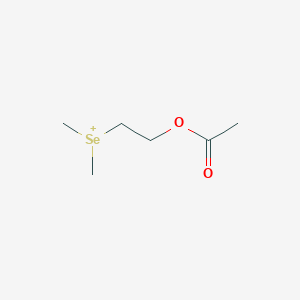
Acetylselenonium choline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylselenonium choline is a chemical compound that has been widely studied in the field of biochemistry and physiology. It is a derivative of choline and selenium, and has been found to have a variety of potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Acetylselenonium choline has been studied for a variety of potential applications in scientific research. One area of interest is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that this compound can reduce oxidative stress and inflammation in cells and tissues. It has also been studied for its potential as a neuroprotective agent, with some research suggesting that it may have benefits for brain health and cognition.
Wirkmechanismus
The mechanism of action of acetylselenonium choline is not fully understood, but it is thought to involve its antioxidant and anti-inflammatory properties. It may also interact with cellular signaling pathways and affect gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues, and may have benefits for brain health and cognition. It has also been studied for its potential as a treatment for certain cancers and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acetylselenonium choline in lab experiments is its potential as an antioxidant and anti-inflammatory agent. It may also have benefits for brain health and cognition, making it a useful tool for studying these areas of research. However, there are limitations to its use, including the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on acetylselenonium choline. One area of interest is its potential as a treatment for certain cancers and other diseases. It may also have applications in the field of neurobiology, particularly in the study of brain health and cognition. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
Acetylselenonium choline can be synthesized through a variety of methods. One common method involves the reaction of choline chloride with sodium selenite in the presence of acetic acid. The resulting product is then purified through a series of extraction and crystallization steps. Other methods involve the use of different selenium sources or different reaction conditions.
Eigenschaften
CAS-Nummer |
143501-96-6 |
|---|---|
Molekularformel |
C6H13O2Se+ |
Molekulargewicht |
196.14 g/mol |
IUPAC-Name |
2-acetyloxyethyl(dimethyl)selanium |
InChI |
InChI=1S/C6H13O2Se/c1-6(7)8-4-5-9(2)3/h4-5H2,1-3H3/q+1 |
InChI-Schlüssel |
XOZPIEBFHQIMFC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC[Se+](C)C |
Kanonische SMILES |
CC(=O)OCC[Se+](C)C |
Synonyme |
acetylselenonium choline ASeCh |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



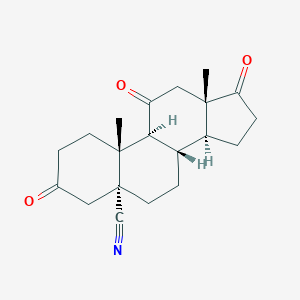
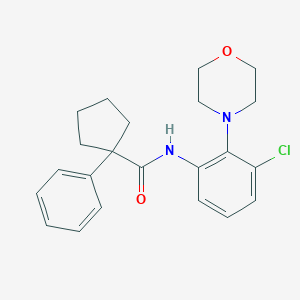
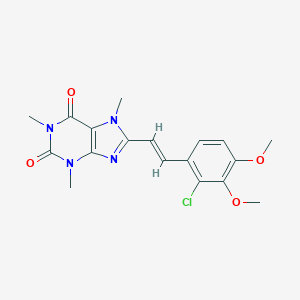
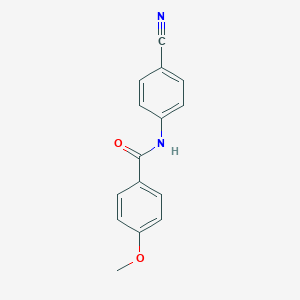
![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
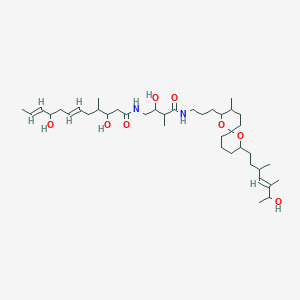
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
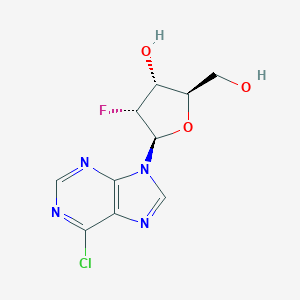
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
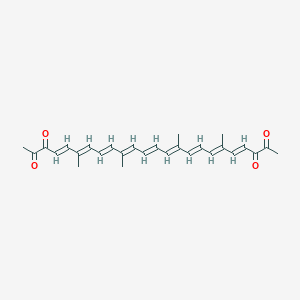
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
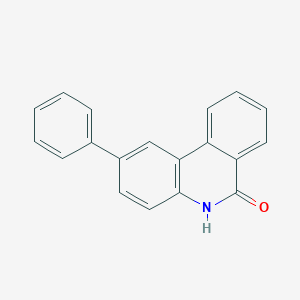
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)